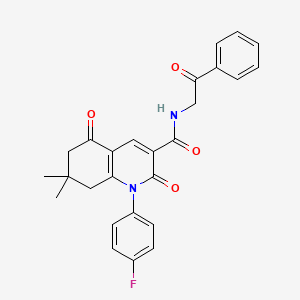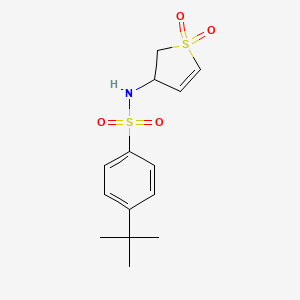![molecular formula C12H10Cl2N6OS B11050025 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine est une molécule organique synthétique qui appartient à la classe des dérivés de triazole. Ce composé est caractérisé par la présence d'un cycle triazole, d'un groupe dichlorobenzyl et d'un fragment oxadiazole. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par cyclisation de dérivés d'hydrazine appropriés avec du disulfure de carbone ou d'autres réactifs appropriés.
Introduction du groupe dichlorobenzyl : Le groupe dichlorobenzyl est introduit par des réactions de substitution nucléophile, où l'intermédiaire triazole réagit avec le chlorure de 2,6-dichlorobenzyl.
Formation du fragment oxadiazole : Le cycle oxadiazole est formé par des réactions de cyclisation impliquant des dérivés d'amidoxime appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, de conditions réactionnelles contrôlées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe dichlorobenzyl, où les nucléophiles remplacent les atomes de chlore.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools correspondants.
Applications de la recherche scientifique
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son potentiel comme agent thérapeutique dans le traitement des infections et d'autres maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber l'activité de certaines enzymes ou protéines, ce qui conduit à ses effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-pyridine
- 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-éther phénylique
Unicité
L'unicité du 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-méthyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H10Cl2N6OS |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H10Cl2N6OS/c1-20-11(9-10(15)19-21-18-9)16-17-12(20)22-5-6-7(13)3-2-4-8(6)14/h2-4H,5H2,1H3,(H2,15,19) |
Clé InChI |
GFBLLJDEDIWBIW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NON=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
![3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11049992.png)

![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11050043.png)

![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
